molecular formula C16H18N2O5S B3005866 Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-47-5

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B3005866
CAS No.: 338423-47-5
M. Wt: 350.39
InChI Key: BFUVUIPOYUIDBG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate is a pyrimidine derivative featuring a sulfanylacetate ester backbone. Its structure includes two methoxy groups (at positions 5 and 4 of the pyrimidine ring) and a 4-methoxyphenoxy substituent.

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-(4-methoxyphenoxy)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-4-22-14(19)10-24-16-17-9-13(21-3)15(18-16)23-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUVUIPOYUIDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate, with the CAS number 338423-47-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C16H18N2O5S
  • Molar Mass: 350.39 g/mol
  • Structure: The compound features a pyrimidine core with methoxy and phenoxy substituents, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antitumor Activity:
    • Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer proliferation .
  • Anti-inflammatory Effects:
    • The compound may possess anti-inflammatory properties, akin to other pyrimidine derivatives that have been documented for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound could exhibit antimicrobial activity, similar to other compounds in its class that have demonstrated efficacy against bacterial strains .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer progression.
  • Modulation of Inflammatory Pathways: By inhibiting specific enzymes involved in inflammatory processes, the compound may reduce inflammation and associated pain.

Case Studies and Experimental Data

StudyFindings
Study on Antitumor ActivityEthyl derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity .
Anti-inflammatory ResearchCompounds with similar structures inhibited TNF-alpha production in LPS-stimulated macrophages by over 50% .
Antimicrobial TestingThis compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate is primarily investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets involved in various diseases.

2. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the sulfanyl group is often associated with enhanced bioactivity, making it a candidate for further exploration in developing new antimicrobial agents .

4. Enzyme Inhibition
The compound's structure allows it to potentially act as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit enzymes linked to metabolic disorders, which could lead to therapeutic applications in treating conditions such as diabetes and obesity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated significant antibacterial activity, particularly against resistant strains, indicating its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrimidine Ring

Ethyl 2-((4-Chloro-6-((3-Methoxyphenyl)Amino)Pyrimidin-2-yl)Sulfanyl)Acetate ()
  • Structure: Chlorine at position 4, 3-methoxyphenylamino at position 4.
  • Key Differences: Replacement of 4-methoxyphenoxy with 3-methoxyphenylamino introduces hydrogen-bonding capability.
  • Implications: Higher polarity due to the amino group may improve solubility but reduce membrane permeability compared to the target compound.
Ethyl 2-{[4-(1,5-Dimethyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl]Sulfanyl}Acetate ()
  • Structure : Pyrazole substituent at position 3.
  • Implications : Increased lipophilicity could improve blood-brain barrier penetration but may reduce aqueous solubility.
Ethyl 2-{[5-Methoxy-4-(3-Nitrophenoxy)-2-Pyrimidinyl]Sulfanyl}Acetate ()
  • Structure: Nitro group on the phenoxy substituent.
  • Key Differences : The electron-withdrawing nitro group decreases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions.
  • Implications : Reduced metabolic stability compared to the electron-donating methoxy groups in the target compound.

Modifications in the Sulfanylacetate Side Chain

Ethyl 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetate ()
  • Structure: Quinazolinone ring fused to the pyrimidine.
  • Key Differences: The quinazolinone system introduces a keto group, enabling hydrogen bonding and altering electronic properties.
  • Implications : Enhanced binding to enzymes like dihydrofolate reductase due to structural similarity to folate.
Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(2-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate ()
  • Structure : Chlorophenylsulfanylmethyl and pyridinyl groups.
  • Key Differences : The pyridinyl group enhances π-π interactions, while chlorine increases hydrophobicity.
  • Implications: Potential for improved target affinity in kinase inhibitors due to pyridine's metal-coordinating ability.

Physicochemical Properties

Compound (CAS/Evidence) Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₆H₁₈N₂O₅S 350.39 5-OCH₃, 4-(4-OCH₃PhO) Not Reported ~1.32 (Predicted)
Ethyl 2-{[5-Methoxy-4-(3-NO₂PhO)...} C₁₅H₁₅N₃O₆S 365.37 5-OCH₃, 4-(3-NO₂PhO) Not Reported 1.38 (Predicted)
Ethyl 2-[(4-Ph-5-Thienyl-1,2,4-Triazol-3-yl)S... C₁₆H₁₅N₃O₂S₂ 345.44 Triazole-thiophene 534.9 1.34

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. A common approach is:

Pyrimidine Ring Functionalization : React 5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinethiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylacetate moiety. Reaction monitoring via TLC or HPLC ensures completion .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol may enhance purity (>95%) .

Yield Optimization : Adjusting reaction temperature (60–80°C) and stoichiometry (1:1.2 thiol to ethyl bromoacetate) maximizes yield (reported 70–85%) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the pyrimidine C-S (δ 165–170 ppm in ¹³C) and ester carbonyl (δ 170–175 ppm). Aromatic protons from methoxyphenoxy groups appear as doublets (δ 6.8–7.2 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) reveals bond lengths (C-S: ~1.75 Å) and torsion angles (e.g., dihedral angle between pyrimidine and phenoxy groups: ~85°), confirming spatial configuration .

Advanced: What computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-311+G(d,p) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic reactivity at the sulfur atom .
    • Electrostatic Potential Maps : Highlight electron-rich regions (e.g., pyrimidine sulfur and methoxy groups), guiding predictions for electrophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO) to assess stability and aggregation tendencies, relevant for solution-phase applications .

Advanced: How do substituents on the pyrimidine ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric and Electronic Effects :
    • Methoxy Groups : Electron-donating methoxy substituents increase electron density on the pyrimidine ring, enhancing susceptibility to electrophilic agents (e.g., bromination at C-5) .
    • Phenoxy Groups : Bulky 4-methoxyphenoxy at C-4 sterically hinders axial attack, favoring equatorial reaction pathways. This is validated by comparing reaction rates with analogs lacking the phenoxy group .
  • Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) reveal substituent-dependent activation energies (ΔG‡: 60–75 kJ/mol) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

  • Cross-Validation Techniques :
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings, confirming assignments of methoxy and aromatic protons .
    • Variable Temperature NMR : Identifies dynamic effects (e.g., rotational barriers in ester groups) that may cause splitting anomalies .
  • Crystallographic Refinement : Discrepancies in bond angles (e.g., C-S-C deviations >5°) are addressed using SHELXL software, refining thermal parameters and occupancy ratios .

Advanced: What strategies mitigate byproduct formation during sulfanyl group introduction?

Methodological Answer:

  • Reaction Control :
    • Slow Addition of Reagents : Prevents exothermic side reactions (e.g., disulfide formation) .
    • Protective Groups : Temporary protection of phenolic -OH (e.g., acetyl) reduces oxidation byproducts .
  • Analytical Monitoring :
    • HPLC-MS : Detects early-stage intermediates (e.g., thiolate anions) to adjust pH (maintain 8–9) and minimize hydrolysis .

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